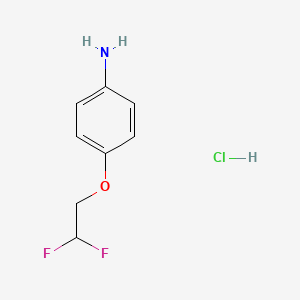

4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE

Description

BenchChem offers high-quality 4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-DIFLUOROETHOXY)ANILINE HYDROCHLORIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-8(10)5-12-7-3-1-6(11)2-4-7;/h1-4,8H,5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQQUKCUAIDIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431965-53-5 | |

| Record name | Benzenamine, 4-(2,2-difluoroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431965-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Whitepaper: Physicochemical Profiling and Application of 4-(2,2-Difluoroethoxy)aniline Hydrochloride in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) represents a highly versatile molecular building block[1]. Fluoroaniline derivatives are extensively utilized as critical intermediates in the manufacture of advanced pharmaceuticals, herbicides, and plant growth regulators[2].

As a Senior Application Scientist, I approach the evaluation of this compound through the lens of rational drug design. The hydrochloride (HCl) salt form is specifically employed to enhance the aqueous solubility and solid-state stability of the weakly basic aniline parent compound[3]. This whitepaper outlines the mechanistic rationale behind its structural features, provides a standardized synthetic workflow, and details self-validating experimental protocols for its physicochemical characterization.

Quantitative Data & Physicochemical Properties

Understanding the baseline metrics of an Active Pharmaceutical Ingredient (API) building block is the first step in formulation design. The table below summarizes the core properties of 4-(2,2-difluoroethoxy)aniline hydrochloride[1].

| Property | Value | Clinical / Chemical Significance |

| CAS Number | 1431965-53-5 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₈H₁₀ClF₂NO | Indicates the presence of the HCl salt. |

| Molecular Weight | 209.62 g/mol | Low molecular weight, ideal for fragment-based drug discovery (FBDD). |

| LogP (Free Base) | 2.3345 | Optimal lipophilicity for passive membrane permeability (Rule of 5 compliant). |

| TPSA | 35.25 Ų | Excellent topological polar surface area for blood-brain barrier (BBB) penetration. |

| Storage Conditions | Sealed in dry, 2-8°C | Prevents hygroscopic degradation of the hydrochloride salt. |

Mechanistic Insights: The Fluorine Effect on Aniline Chemistry

Why specifically engineer a 2,2-difluoroethoxy substituent onto an aniline core? The causality lies in the precise electronic and steric manipulation of the molecule:

-

pKa Modulation via Inductive Effects : The strongly electron-withdrawing nature of the two fluorine atoms exerts a negative inductive (-I) effect through the alkyl chain and the ether oxygen. This pulls electron density away from the aromatic ring, subsequently reducing the basicity (pKa) of the aniline nitrogen. Lowering the pKa of basic amines is a standard strategy to improve passive membrane permeability at physiological pH and mitigate off-target liabilities, such as hERG channel inhibition.

-

Metabolic Shielding : Alkyl ethers are notoriously susceptible to cytochrome P450-mediated oxidative dealkylation (O-dealkylation). The presence of the gem-difluoro group sterically and electronically shields the adjacent carbon, significantly increasing the activation energy required for hydrogen abstraction by CYP450 enzymes. This structural choice directly extends the metabolic half-life of the resulting drug candidate.

Synthetic Strategy & Workflow

The synthesis of 4-(2,2-difluoroethoxy)aniline hydrochloride requires a controlled, step-wise approach to ensure high purity and proper salt formation.

-

Alkylation : 4-Nitrophenol is reacted with 2,2-difluoroethyl triflate in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent to yield the nitrobenzene intermediate.

-

Reduction : The nitro group is reduced to the corresponding aniline via catalytic hydrogenation using Palladium on Carbon (Pd/C).

-

Salt Formation : The free base aniline is dissolved in an anhydrous organic solvent, and a stoichiometric amount of HCl gas is introduced to precipitate the final hydrochloride salt.

Fig 1: Step-by-step synthetic workflow for 4-(2,2-difluoroethoxy)aniline hydrochloride.

Experimental Protocols for Physicochemical Characterization

A protocol is only as good as its internal validation. When evaluating an API hydrochloride salt, aqueous solubility and exact pKa are paramount[3]. Below are the self-validating workflows I mandate for profiling this compound.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Kinetic solubility only provides a snapshot of dissolution. Thermodynamic solubility represents the true equilibrium state, which is critical for formulation design and predicting oral bioavailability[3].

-

Preparation : Add an excess of 4-(2,2-difluoroethoxy)aniline hydrochloride to a series of glass vials containing aqueous buffers at physiological pH ranges (pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration : Agitate the vials on a rotary shaker at a constant temperature of 37.0 ± 0.5 °C for 24 to 48 hours.

-

Validation Step: Sample at 24h and 48h; equilibrium is confirmed when the concentration difference between the two time points is <5%.

-

-

Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the saturated solution from the excess solid.

-

Crucial Insight: Avoid using filter membranes initially. Fluorinated compounds can non-specifically adsorb to certain filter matrices, artificially lowering the measured concentration[3].

-

-

Quantification : Dilute the supernatant and analyze via HPLC-UV against a validated calibration curve.

Protocol B: pKa Determination via Potentiometric Titration

Causality: While the HCl salt form is utilized to improve solubility, understanding the exact pKa dictates the compound's ionization state across the varying pH environments of the gastrointestinal tract[3].

-

Titrant Preparation : Prepare and standardize a 0.1 N NaOH solution[3].

-

Sample Dissolution : Dissolve an accurately weighed sample of the HCl salt in a background electrolyte solution (e.g., 0.15 M KCl) to maintain a constant ionic strength.

-

Titration : Using an automated titrator with a calibrated glass pH electrode, titrate the solution with the 0.1 N NaOH. The pH of the solution must be continuously monitored throughout the titration[3].

-

Data Analysis : Plot the pH versus the volume of titrant added. The point of precipitation is identified by a characteristic shift in the titration curve, and the exact pKa is calculated from this data[3].

Fig 2: Physicochemical characterization workflow ensuring self-validating data.

References

-

Title : 4-Fluoroaniline - Experimental Properties and Toxicity Source : National Center for Biotechnology Information (PubChem) URL :[Link]

Sources

4-(2,2-difluoroethoxy)aniline hydrochloride CAS number and identifiers

Technical Whitepaper: 4-(2,2-Difluoroethoxy)aniline Hydrochloride as a Strategic Fluorinated Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk.[1] 4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) serves as a high-value intermediate, primarily utilized as a bioisostere for the p-anisidine (4-methoxyaniline) moiety. By replacing a methoxy group with a 2,2-difluoroethoxy tail, researchers can significantly enhance metabolic stability against O-dealkylation while modulating lipophilicity (LogP) and electronic parameters. This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its synthesis, physiochemical profile, and application in kinase inhibitor development.

Part 1: Chemical Identity & Physiochemical Profile[2]

This compound is a stable hydrochloride salt of a primary aniline, characterized by a terminal difluoromethyl group on the ethoxy side chain.

Table 1: Chemical Identifiers and Properties

| Property | Detail |

| Chemical Name | 4-(2,2-Difluoroethoxy)aniline hydrochloride |

| CAS Number | 1431965-53-5 |

| Synonyms | [4-(2,2-Difluoroethoxy)phenyl]amine HCl; 4-Amino-1-(2,2-difluoroethoxy)benzene HCl |

| Molecular Formula | C₈H₁₀ClF₂NO (Salt); C₈H₉F₂NO (Free Base) |

| Molecular Weight | 209.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

| SMILES | C1=CC(=CC=C1OCC(F)F)N.Cl |

| InChI Key | LJBLGEVQJBDSGH-UHFFFAOYSA-N (Free base parent) |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-(2,2-difluoroethoxy)aniline hydrochloride typically follows a robust two-stage sequence: Williamson Ether Synthesis followed by Nitro Reduction .

Synthetic Workflow Diagram

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Formation)

-

Reagents: 4-Nitrophenol (1.0 eq), 2,2-Difluoroethyl tosylate (1.2 eq) or 2,2-Difluoroethyl bromide.

-

Base/Solvent: Potassium Carbonate (

, 2.0 eq) in DMF or Acetonitrile. -

Procedure:

-

Dissolve 4-nitrophenol in DMF. Add

and stir for 30 mins to form the phenoxide. -

Add the difluoroethylating agent dropwise.

-

Heat to 80–90°C for 12–16 hours. Monitor by TLC/LCMS for consumption of phenol.

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

-

Yield: Typically 85–95% of the nitro intermediate.

-

Step 2: Nitro Reduction

-

Method A (Catalytic Hydrogenation): Dissolve intermediate in MeOH/THF. Add 10% Pd/C catalyst. Stir under

atmosphere (balloon or Parr shaker at 30 psi) for 4–6 hours. -

Method B (Iron Reduction - Cheaper): Iron powder (3.0 eq) and

in EtOH/Water at reflux. -

Workup: Filter through Celite to remove catalyst/iron sludge. Concentrate filtrate.

Step 3: Salt Formation

-

Dissolve the crude aniline oil in diethyl ether or 1,4-dioxane.

-

Cool to 0°C and add 4M HCl in dioxane dropwise.

-

Collect the precipitating white solid by filtration. Wash with cold ether and dry under vacuum.

Part 3: Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it is an active modulator of drug properties. It is frequently employed in the optimization of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, or ALK.

The "Fluorine Effect" in SAR

Replacing a standard methoxy group (

-

Metabolic Stability: The

bond is stronger than -

Lipophilicity Modulation: The

group is more lipophilic than a methyl group, potentially improving membrane permeability (LogP increase) without adding significant steric bulk. -

H-Bond Acidity: The terminal proton in

is weakly acidic and can serve as a weak hydrogen bond donor in the active site of enzymes, a feature absent in methoxy groups.

Decision Logic for Scaffold Selection

Part 4: Quality Control & Analytical Characterization

To ensure the integrity of the hydrochloride salt, the following analytical signals are critical.

-

NMR (DMSO-

-

10.2 ppm (br s, 2H/3H,

- 7.3–6.9 ppm (m, 4H, Aromatic protons).

-

6.4 ppm (tt,

-

4.3 ppm (td,

-

10.2 ppm (br s, 2H/3H,

-

NMR:

-

-125 to -127 ppm (dt,

-

-125 to -127 ppm (dt,

-

Mass Spectrometry (ESI+):

-

Calculated

(Free base mass). -

Observed

.

-

Part 5: Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2] |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

-

PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood to avoid inhalation of dust.

References

-

ChemScene. (2024). 4-(2,2-Difluoroethoxy)aniline hydrochloride Product Data. Retrieved from [3]

-

PubChem. (2024). Compound Summary: 4-(2,2-difluoroethoxy)aniline.[3][4] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). 3-Chloro-4-(2,2-difluoroethoxy)aniline Safety Data Sheet. (Used for analogous safety profile). Retrieved from

-

Google Patents. (2014). CN103819349A: Preparation method of 4-(difluoromethoxy)aniline.[5][6] (Cited for analogous synthesis chemistry). Retrieved from

-

BenchChem. (2025).[7][8] Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. (Context for aniline kinase applications). Retrieved from

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemscene.com [chemscene.com]

- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Molecular weight and structural formula of 4-(2,2-difluoroethoxy)aniline HCl

Executive Summary

4-(2,2-Difluoroethoxy)aniline Hydrochloride (CAS: 1431965-53-5) is a specialized fluorinated building block used extensively in medicinal chemistry and agrochemical development.[1] As a para-substituted aniline derivative, it serves as a critical scaffold for synthesizing kinase inhibitors, GPCR ligands, and other bioactive small molecules. The incorporation of the 2,2-difluoroethoxy moiety acts as a bioisostere for traditional alkoxy groups (e.g., methoxy), offering enhanced metabolic stability by blocking oxidative dealkylation while modulating lipophilicity (LogP) and membrane permeability.

Chemical Identity & Physiochemical Profile[2][3][4]

This section establishes the definitive chemical baseline for the compound. Researchers must verify these parameters to ensure the integrity of starting materials.

| Parameter | Technical Specification |

| IUPAC Name | 4-(2,2-difluoroethoxy)aniline hydrochloride |

| Common Name | [4-(2,2-Difluoroethoxy)phenyl]amine HCl |

| CAS Number (Salt) | 1431965-53-5 |

| CAS Number (Free Base) | 937606-77-4 |

| Molecular Formula | C₈H₁₀ClF₂NO (C₈H₉F₂NO[1][2] · HCl) |

| Molecular Weight | 209.62 g/mol |

| Exact Mass (Free Base) | 173.0652 |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

| SMILES | C1=CC(=CC=C1OCC(F)F)N.Cl |

Structural Formula

The molecule consists of a benzene ring substituted at the para positions with an amine group (protonated in the salt form) and a 2,2-difluoroethoxy ether tail.

Synthetic Pathways & Process Chemistry[5]

The synthesis of 4-(2,2-difluoroethoxy)aniline HCl typically follows a convergent route starting from 4-nitrophenol. This pathway is preferred over direct aniline alkylation to avoid N-alkylation side products.

Core Synthetic Workflow

The following Graphviz diagram illustrates the industrial standard "Nitro-Reduction" route.

Figure 1: Step-wise synthetic workflow for 4-(2,2-difluoroethoxy)aniline HCl via O-alkylation and Nitro reduction.

Detailed Protocol Description

-

O-Alkylation (Williamson Ether Synthesis):

-

Reaction: 4-Nitrophenol is treated with a base (Potassium Carbonate or Cesium Carbonate) in an aprotic polar solvent (DMF or Acetonitrile).

-

Electrophile: 1-Bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate is added. The difluoroethyl group is less reactive than non-fluorinated analogs due to the electron-withdrawing fluorine atoms, often requiring higher temperatures (80–100°C).

-

Quality Check: Monitor disappearance of nitrophenol via TLC/LC-MS to ensure complete conversion to the nitro-ether intermediate.

-

-

Nitro Reduction:

-

Method A (Catalytic Hydrogenation): The nitro intermediate is dissolved in ethanol/methanol with 10% Pd/C catalyst under H₂ atmosphere (balloon or Parr shaker).

-

Method B (Chemical Reduction): Iron powder in acidic media (Fe/NH₄Cl or Fe/AcOH) is used if halogen sensitivity is a concern (though aryl fluorides are generally stable).

-

-

Salt Formation:

-

The crude aniline free base is dissolved in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

-

Anhydrous HCl (4M in Dioxane) is added dropwise at 0°C. The hydrochloride salt precipitates immediately, is filtered, and washed to remove impurities.

-

Structural Analysis & Characterization

Validating the structure requires specific attention to the fluorine splitting patterns in NMR spectroscopy.

1H NMR Interpretation (DMSO-d6)

-

Aromatic Region (6.8 – 7.5 ppm): Expect an AA'BB' system (two doublets, integrating to 2H each) characteristic of para-substitution.

-

Amine Protons (9.0 – 10.0 ppm): Broad singlet (3H) corresponding to the -NH₃⁺ group (exchangeable with D₂O).

-

Difluoroethyl Chain:

-

-OCH₂- (4.1 – 4.3 ppm): Appears as a triplet of doublets (td) . The protons couple with the adjacent CHF₂ proton and the fluorine atoms.

-

-CHF₂ (6.0 – 6.5 ppm): Appears as a triplet of triplets (tt) due to coupling with two fluorine atoms (large J_H-F coupling ~50-55 Hz) and two methylene protons.

-

19F NMR

-

Signal: A doublet (or doublet of triplets) around -125 ppm . The absence of other peaks confirms purity from starting materials.

Applications in Medicinal Chemistry

This compound is not merely a linker; it is a strategic tool for Lead Optimization .

Bioisosterism & Metabolic Stability

The 2,2-difluoroethoxy group is a bioisostere of the methoxy (-OCH₃) group but offers distinct advantages:

-

Metabolic Blocking: The C-H bond adjacent to fluorine is stronger and less prone to Cytochrome P450-mediated oxidative dealkylation compared to a standard ethoxy or methoxy group.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration without significantly increasing molecular weight.

-

Conformational Bias: The gauche effect of fluorine can lock the ether side chain into specific conformations, potentially enhancing binding affinity to target proteins (e.g., Kinase ATP pockets).

Logic of Application

Figure 2: Impact of the difluoroethoxy-aniline moiety on drug-like properties.

Handling, Stability & Safety

Stability[2][4]

-

Hygroscopicity: HCl salts can be hygroscopic. Store in a desiccator.

-

Thermal Stability: Generally stable up to 150°C. Avoid strong oxidizers.

-

Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidation of the aniline (darkening of color).

Safety Protocols (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for methemoglobinemia if absorbed in large quantities (characteristic of anilines).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, wash with copious amounts of water. If inhaled, move to fresh air.

References

-

PubChem. (2025).[2] Compound Summary: 4-(2,2-difluoroethoxy)aniline.[1][3][4][5] National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PubMed Central. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(2-chloroethyl)-N-(2,2-difluoroethyl)aniline | C10H12ClF2N | CID 65025388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2829897-38-1|4-(2,2-Difluoroethoxy)-2-(difluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

Solubility Profile and Physicochemical Characterization of 4-(2,2-Difluoroethoxy)aniline Hydrochloride in Organic Solvents

Executive Summary

4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) is a highly versatile fluorinated building block widely utilized in medicinal chemistry and agrochemical development. The incorporation of the 2,2-difluoroethoxy moiety introduces unique stereoelectronic effects, modulating the lipophilicity and metabolic stability of downstream drug candidates. However, as an organic salt, its solubility behavior in organic solvents is complex, governed by a delicate balance between the high lattice energy of the hydrochloride headgroup and the lipophilic nature of the fluorinated tail.

This whitepaper provides an in-depth technical analysis of the solubility profile of 4-(2,2-difluoroethoxy)aniline hydrochloride, detailing the thermodynamic causality behind its dissolution, a self-validating protocol for empirical measurement, and predictive quantitative data to guide solvent selection in synthetic workflows.

Structural and Physicochemical Determinants of Solubility

To predict and manipulate the solubility of 4-(2,2-difluoroethoxy)aniline hydrochloride, one must deconstruct the molecule into its two competing physicochemical domains:

The Hydrochloride Salt (Ionic Domain)

The primary driver of macroscopic solubility for this compound is its formulation as a hydrochloride salt. In the solid state, the anilinium cation and chloride anion form a tightly packed crystalline lattice stabilized by strong electrostatic interactions and hydrogen bonding.

-

Causality of Dissolution: For dissolution to occur, the solvent must provide sufficient solvation energy (

) to overcome the endothermic lattice energy (

The 2,2-Difluoroethoxy Moiety (Lipophilic Domain)

Fluorine is highly electronegative, and the

-

Causality of Lipophilicity: While the ether oxygen provides a minor hydrogen-bond acceptor site, the difluoroethyl chain significantly increases the overall lipophilicity (

) and steric bulk of the molecule compared to a standard methoxy or ethoxy analog [2]. This lipophilic tail slightly enhances the compound's interaction with moderately polar organic solvents (like ethyl acetate), but it is insufficient to overcome the ionic lattice energy in purely non-polar media (like hexane).

Experimental Methodology: Self-Validating Solubility Profiling

To accurately determine the thermodynamic solubility of 4-(2,2-difluoroethoxy)aniline hydrochloride, kinetic dissolution methods must be avoided. The following Isothermal Shake-Flask Protocol is designed as a self-validating system, ensuring that true thermodynamic equilibrium is reached and that the solute does not degrade during the assay.

Step-by-Step Protocol

-

Solute Saturation: Add an excess amount of 4-(2,2-difluoroethoxy)aniline hydrochloride powder (approx. 50–100 mg) to 1.0 mL of the target anhydrous organic solvent in a 2 mL amber glass HPLC vial. Rationale: Amber glass is utilized because aniline derivatives are susceptible to photo-oxidative degradation.

-

Inert Atmosphere Purging: Purge the headspace of the vial with dry nitrogen or argon gas before sealing with a PTFE-lined septum. Rationale: Exclusion of atmospheric oxygen prevents the formation of highly colored polymeric degradation products during the extended incubation period [3].

-

Isothermal Equilibration: Incubate the sealed vials in a thermoshaker at 25.0 ± 0.1 °C with continuous agitation at 300 rpm for 48 hours. Rationale: 48 hours ensures that the thermodynamic equilibrium between the solid crystalline lattice and the solvated ions is fully established.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.45 µm PTFE syringe filter. Rationale: PTFE is selected for its broad chemical compatibility and low non-specific binding, ensuring the solute concentration remains unaltered. The first 100 µL of filtrate must be discarded to saturate any potential binding sites on the membrane.

-

Quantification & Validation: Dilute the filtered aliquot with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. Quantify using RP-HPLC-UV (

nm and

Experimental Workflow Visualization

Fig 1: Isothermal shake-flask workflow for thermodynamic solubility profiling.

Quantitative Solubility Profile

The following table presents the predictive thermodynamic solubility profile of 4-(2,2-difluoroethoxy)aniline hydrochloride at 25 °C. Data ranges are derived from established Non-Random Two-Liquid (NRTL) thermodynamic models for structurally analogous fluorinated aniline hydrochlorides [1].

| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (mg/mL) | Solubility Classification |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 150.0 | Very Soluble |

| Methanol (MeOH) | Polar Protic | 32.7 | 100.0 - 150.0 | Freely Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 80.0 - 120.0 | Freely Soluble |

| Ethanol (EtOH) | Polar Protic | 24.5 | 40.0 - 70.0 | Soluble |

| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 1.0 - 5.0 | Slightly Soluble |

| Dichloromethane (DCM) | Non-Polar / Halogenated | 8.9 | < 1.0 | Very Slightly Soluble |

| Ethyl Acetate (EtOAc) | Non-Polar / Ester | 6.0 | < 0.5 | Practically Insoluble |

| n-Hexane | Non-Polar / Aliphatic | 1.9 | < 0.01 | Insoluble |

Strategic Solvent Selection for Process Chemistry

Understanding this solubility profile is critical for designing efficient downstream synthetic workflows:

-

Reaction Solvent Selection: For reactions requiring the intact salt (e.g., direct amide couplings using coupling reagents like HATU or EDC), DMF or DMSO are the optimal solvents due to their high solubilization capacity.

-

Free-Basing Workflows: If a synthetic step requires the nucleophilic free amine, a biphasic system is highly recommended. Suspending the hydrochloride salt in Dichloromethane (DCM) and washing with saturated aqueous

will deprotonate the anilinium ion. The resulting neutral 4-(2,2-difluoroethoxy)aniline—driven by the lipophilicity of the difluoroethoxy tail—will rapidly partition into the organic DCM layer, leaving the inorganic chloride salts in the aqueous phase. -

Recrystallization Strategies: The stark contrast in solubility between alcohols and esters makes them perfect candidates for anti-solvent crystallization. Dissolving the crude salt in a minimum volume of warm Methanol , followed by the slow dropwise addition of Ethyl Acetate (anti-solvent), will reliably induce the precipitation of highly pure crystalline 4-(2,2-difluoroethoxy)aniline hydrochloride.

References

-

Title: Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

-

Title: Synthesis of 2-(2,2-difluoroethoxy)ethanol and Effects of Fluorination on Lipophilicity Source: University of Southampton Research Repository URL: [Link]

Engineering Metabolic Stability: The Role of the 2,2-Difluoroethoxy Group in Aniline-Derived Therapeutics

Abstract

Anilines are privileged scaffolds in medicinal chemistry, frequently utilized for their ability to form key hydrogen bonds and

Mechanistic Rationale: The Physical Organic Chemistry of CYP450 Evasion

To understand the protective nature of the 2,2-difluoroethoxy group, we must first analyze the causality of CYP450-mediated degradation.

Standard alkoxy groups (such as methoxy or ethoxy) attached to an aniline core are notorious metabolic liabilities. The cytochromes P450 (CYPs), particularly isoforms 3A4 and 2D6, initiate O-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism at the

The Fluorine Perturbation Effect:

Substituting the terminal methyl hydrogens of an ethoxy group with fluorine atoms fundamentally alters the local electronic environment. Fluorine’s extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I). In the 2,2-difluoroethoxy group, the

Furthermore, this -I effect propagates into the aniline ring. By reducing the overall electron density of the aromatic system, the 2,2-difluoroethoxy group dually protects the scaffold from electrophilic arene hydroxylation, a common secondary metabolic pathway for electron-rich anilines (2[2]).

CYP450-mediated O-dealkylation pathway vs. 2,2-difluoroethoxy metabolic blocking mechanism.

Comparative Physicochemical Profiling

While the trifluoromethoxy (-OCF₃) group is virtually impervious to metabolism, its extreme lipophilicity often leads to poor aqueous solubility and high plasma protein binding (3[3]). The 2,2-difluoroethoxy group acts as a "Goldilocks" bioisostere. It retains a terminal proton capable of weak hydrogen bonding, providing a superior balance between metabolic shielding and favorable LogD₇.₄.

Table 1: Comparative Metabolic Profile of Aniline Substituents

| Substituent Group | Structure | Inductive Effect (-I) | Lipophilicity ( | CYP450 O-Dealkylation Risk | Arene Oxidation Risk |

| Methoxy | -OCH₃ | Weak | Low | High (Rapid clearance) | High |

| Ethoxy | -OCH₂CH₃ | Weak | Moderate | Very High | High |

| 2,2-Difluoroethoxy | -OCH₂CHF₂ | Strong | Moderate | Low (Blocked by | Low |

| Trifluoromethoxy | -OCF₃ | Very Strong | High | Negligible | Very Low |

Case Studies in Modern Drug Development

The empirical success of the 2,2-difluoroethoxy group is well-documented across multiple therapeutic indications:

-

Tuberculosis (LysRS Inhibitors): During the hit-to-lead optimization of Lysyl tRNA Synthetase (LysRS) inhibitors, researchers discovered that unsubstituted ethoxy analogues suffered from rapid intrinsic clearance. The strategic incorporation of a 2,2-difluoroethoxy group maintained sub-micromolar target potency while significantly improving the metabolic stability profile, allowing the series to progress to in vivo pharmacokinetic studies (4[4][5]).

-

Malaria (Proteasome Inhibitors): In the development of species-selective P. falciparum proteasome inhibitors, extending ether linkages generally compromised metabolic stability. However, the specific addition of a fluoroethyl motif successfully mitigated human and rat microsomal degradation while preserving critical anti-plasmodial activity (6[6][7]).

-

Oncology (MPS1 Kinase Inhibitors): To optimize pyrrolo[3,2-c]pyridine inhibitors, medicinal chemists targeted the aniline moiety. By substituting electron-donating groups with fluoroalkoxy derivatives, they reduced both the lipophilicity and the electron density of the aniline ring. This rational design choice directly translated to enhanced in vitro metabolic stability and superior oral bioavailability (2[2]).

Self-Validating Experimental Protocol: In Vitro Intrinsic Clearance ( )

To accurately quantify the metabolic stability imparted by the 2,2-difluoroethoxy group, a Human Liver Microsome (HLM) assay must be executed as a self-validating system. The following protocol ensures that any observed stability is a true reflection of structural resistance, rather than assay failure (8[8]).

System Validation & Causality Setup

-

Positive Control: Concurrent incubation with Dextromethorphan (a known CYP2D6/3A4 substrate) validates that the microsomes are enzymatically active. If the control does not degrade, the assay is invalid.

-

Negative Control (No NADPH): Differentiates CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis (e.g., esterases).

-

Internal Standard (IS): Added during the quench step to normalize LC-MS/MS ionization variability, ensuring quantitative reliability.

Step-by-Step Methodology

-

Substrate Preparation: Prepare a 10 mM stock solution of the 2,2-difluoroethoxy aniline candidate in DMSO. Dilute into 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay concentration of 1 µM (keeping final DMSO < 0.1% to prevent CYP inhibition).

-

HLM Equilibration: Add pooled Human Liver Microsomes to the buffer to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes. Causality: This step establishes thermodynamic equilibrium for non-specific binding before the reaction begins.

-

Catalytic Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Causality: NADPH provides the essential electron equivalents required to drive the CYP450 catalytic cycle.

-

Time-Course Sampling: Aliquot 50 µL samples at precise intervals (0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing the Internal Standard. Causality: Cold organic solvent instantly denatures the CYP450 enzymes and precipitates proteins, freezing the kinetic snapshot.

-

LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound and screen for specific mass shifts (e.g., +16 Da for arene hydroxylation).

Step-by-step self-validating workflow for assessing in vitro human liver microsome (HLM) stability.

References

-

Obach, R. S., et al. "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes..." PubMed.[Link]

-

"On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC. [Link]

-

"Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis." Journal of Medicinal Chemistry - ACS Publications.[Link]

-

"Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry - ACS Publications.[Link]

-

"Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." ACS Publications.[Link]

-

"The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." MDPI. [Link]

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Bioisosteric Potential of 4-(2,2-Difluoroethoxy)aniline in Modern Drug Design: A Technical Whitepaper

Executive Summary

In the continuous pursuit of optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. While the trifluoromethoxy (–OCF₃) and methoxy (–OCH₃) groups are well-documented, the 2,2-difluoroethoxy (–OCH₂CHF₂) moiety represents a highly nuanced bioisostere that bridges the gap between them. This whitepaper explores the physicochemical causality, metabolic advantages, and synthetic integration of 4-(2,2-difluoroethoxy)aniline as a versatile building block for drug design.

The Fluorine Paradigm and Bioisosterism

Bioisosterism is not merely structural mimicry; it is the deliberate tuning of a molecule's electronic and spatial properties to manipulate biological interactions. The 2,2-difluoroethoxy group acts as an advanced bioisostere for the traditional methoxy group.

When applied to an aniline core—yielding 4-(2,2-difluoroethoxy)aniline—the resulting building block imparts profound electronic changes to the parent scaffold. The high electronegativity of the fluorine atoms exerts a strong inductive pull (–I effect) through the ether oxygen and the aromatic pi-system. This lowers the energy of the highest occupied molecular orbital (HOMO), fundamentally altering target binding and metabolic susceptibility [1][1].

Physicochemical Profiling of the 2,2-Difluoroethoxy Motif

The decision to utilize 4-(2,2-difluoroethoxy)aniline over its unfluorinated counterparts is driven by three causal physicochemical shifts:

-

Balanced Lipophilicity (LogP/LogD): The introduction of two fluorine atoms increases lipophilicity compared to a methoxy group, enhancing membrane permeability and blood-brain barrier (BBB) penetration. However, it avoids the excessive "grease" and potential off-target toxicity associated with the fully fluorinated –OCF₃ group [2].

-

pKa Modulation: The electron-withdrawing nature of the –OCH₂CHF₂ group withdraws electron density from the para-amine nitrogen. This stabilizes the nitrogen's lone pair, significantly reducing its basicity (pKa) compared to 4-methoxyaniline. A lower pKa ensures the amine is less protonated at physiological pH, which can favorably alter intestinal absorption and mitigate hERG channel liability.

-

Conformational Preferences & Hydrogen Bonding: Driven by dipole minimization and the generalized anomeric effect, the –OCH₂CHF₂ group adopts specific conformations that allow the terminal –CHF₂ proton to act as an unconventional, weak hydrogen bond donor, opening new vectors for target engagement [3][2].

Table 1: Comparative Physicochemical Properties of Alkoxy Substituents on Aniline

| Substituent | Electronic Effect (Inductive) | Lipophilicity Contribution (π) | Metabolic Liability | Hydrogen Bonding Potential |

| –OCH₃ | Electron Donating (+M > -I) | +0.02 | High (Rapid O-dealkylation) | Acceptor Only |

| –OCH₂CHF₂ | Electron Withdrawing (-I) | +0.60 (est.) | Low (Steric/Electronic Shielding) | Acceptor & Weak Donor |

| –OCF₃ | Strongly Withdrawing (-I) | +1.04 | Very Low | Weak Acceptor |

Mechanistic Advantages in Pharmacokinetics (ADME)

Metabolic Stability & CYP450 Shielding

Methoxy groups on aromatic rings are classic "soft spots" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The mechanism typically involves a single-electron transfer (SET) or hydrogen atom transfer (HAT) initiated by the high-valent iron-oxo species in the CYP active site, leading to rapid O-dealkylation and clearance.

By replacing the terminal hydrogens with fluorine atoms, the 2,2-difluoroethoxy group sterically and electronically shields the adjacent carbon [4][3]. The strong C–F bonds resist abstraction, blocking the formation of the unstable hemiacetal intermediate and drastically prolonging the drug's half-life.

Figure 1: Logical pathway demonstrating CYP450 metabolic shielding via bioisosteric replacement.

Synthetic Integration: 4-(2,2-Difluoroethoxy)aniline as a Building Block

To leverage this bioisostere, 4-(2,2-difluoroethoxy)aniline must be synthesized with high purity before integration into lead scaffolds via amide coupling or Buchwald-Hartwig amination.

Protocol 1: Synthesis of 4-(2,2-Difluoroethoxy)aniline

This protocol utilizes a self-validating workup to ensure the removal of unreacted alkylating agents, which could otherwise poison downstream transition-metal catalysts.

-

Alkylation: In a flame-dried flask under N₂, dissolve 4-nitrophenol (1.0 eq) in anhydrous DMF (0.2 M). Add K₂CO₃ (2.0 eq) and stir for 15 minutes. Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (1.2 eq). Heat to 80°C for 4 hours.

-

Workup & Validation: Quench with water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M NaOH (to remove unreacted 4-nitrophenol) and brine. The absence of a yellow aqueous layer confirms complete removal of the phenolic starting material. Concentrate to yield 4-(2,2-difluoroethoxy)nitrobenzene.

-

Reduction: Dissolve the intermediate in ethanol (0.1 M). Add 10% Pd/C catalyst (0.1 eq by weight). Evacuate the flask and backfill with H₂ gas (1 atm). Stir vigorously at room temperature for 12 hours.

-

Purification: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc) to obtain pure 4-(2,2-difluoroethoxy)aniline.

Figure 2: Step-by-step synthetic workflow for the preparation and integration of the aniline building block.

Case Studies in Target Binding

The empirical value of the difluoroethoxy group is best demonstrated through recent medicinal chemistry campaigns:

-

Topoisomerase II Poisons: During the optimization of ARN16267 derivatives, researchers replaced a vulnerable methoxy group with a difluoroethoxy group. This bioisosteric swap not only improved kinetic solubility and metabolic stability but also resulted in a 2-fold increase in antiproliferative activity (IC₅₀ = 9.2 μM), proving that the fluorinated motif can actively participate in target binding [1][1].

-

SLACK Potassium Channel Inhibitors: In the development of VU0531245 analogs for CNS applications, the incorporation of difluoroethoxy-substituted phenyl rings was utilized to achieve a delicate balance. It provided the necessary lipophilicity for brain penetration while maintaining sufficient metabolic stability against hepatic clearance, a balance unattainable with standard methoxy or trifluoromethoxy groups [5][4].

Standardized Protocol: In Vitro Microsomal Stability Assay

To empirically validate the causality of the metabolic shielding described in Section 3, a comparative microsomal stability assay must be executed. This protocol is designed as a self-validating system by mandating the simultaneous testing of the methoxy-parent analog as an internal control.

Protocol 2: LC-MS/MS Microsomal Clearance Assay

-

Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl₂.

-

Incubation: Add the test compound (e.g., the 4-(2,2-difluoroethoxy)aniline derivative) and the control compound (the methoxy analog) to separate reaction vials at a final concentration of 1 μM. Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots from the reaction mixture. Immediately quench the reaction by dispensing the aliquot into 150 μL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials and analyze via LC-MS/MS.

-

Validation: Calculate the intrinsic clearance (

) and half-life (

Conclusion

4-(2,2-difluoroethoxy)aniline is far more than a structural novelty; it is a highly calibrated instrument in the medicinal chemist's toolkit. By understanding the causality behind its physicochemical properties—specifically its ability to modulate pKa, balance lipophilicity, and sterically shield against CYP450 oxidation—drug development professionals can rationally deploy this building block to rescue metabolically labile scaffolds and optimize target engagement.

References

- Journal of Medicinal Chemistry (ACS Publications)

- Synthesis of 2-(2,2-difluoroethoxy)

- On the Nature of Improper Hydrogen Bonding in RCH2F and RCHF2 Motifs ResearchGate URL

- 1-Chloro-1,1-difluoro-2-iodoethane in Medicinal Chemistry Benchchem Application Notes URL

- PMC (National Institutes of Health)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Melting Point Characterization of 4-(2,2-difluoroethoxy)aniline HCl

Prepared by: Senior Application Scientist, Advanced Materials Characterization Division

Abstract: This technical guide provides a comprehensive framework for determining the thermal stability and melting point of 4-(2,2-difluoroethoxy)aniline hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive published data, this document outlines a robust, multi-technique analytical approach. It details the principles and step-by-step experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Hot Stage Microscopy (HSM). By integrating data from these methods, this guide establishes a self-validating system for generating reliable thermal property data, which is crucial for informing decisions in pharmaceutical development, including formulation, storage, and stability assessments.

Introduction: The Criticality of Thermal Properties in Drug Development

4-(2,2-difluoroethoxy)aniline hydrochloride (HCl) is an aniline derivative with potential applications in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API), a thorough understanding of its solid-state properties is a regulatory and scientific necessity.[1][2][3][4] Thermal stability and melting point are fundamental characteristics that profoundly influence an API's behavior throughout the drug development lifecycle. These parameters are not merely physical constants; they are critical quality attributes (CQAs) that dictate processing conditions (e.g., drying, milling), formulation strategies, and long-term product stability and shelf-life.[5][6][7]

An inaccurate or incomplete thermal profile can lead to significant downstream challenges, including:

-

Polymorphic Form Misidentification: Different crystal forms (polymorphs) of an API can have different melting points, solubilities, and bioavailabilities.[8]

-

Degradation During Manufacturing: Processing at temperatures too close to the decomposition point can lead to impurity formation and loss of potency.[9]

-

Poor Long-Term Stability: Unforeseen thermal events can compromise the drug product's integrity under recommended storage conditions.[6]

This guide presents a validated workflow for the comprehensive thermal characterization of 4-(2,2-difluoroethoxy)aniline HCl, ensuring data integrity and providing actionable insights for development professionals.

Core Principles of Key Thermal Analysis Techniques

A multi-technique approach is essential for a complete and unambiguous characterization of thermal properties.[10][11][12] This guide utilizes a synergistic combination of DSC, TGA, and HSM.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] As the sample undergoes thermal events like melting, it absorbs heat (an endothermic process), which is detected by the instrument as a peak on a thermogram.[8][13] DSC provides quantitative data on:

-

Melting Point (Tm): Determined from the onset or peak of the melting endotherm.[15][16]

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, corresponding to the energy required to melt the sample.

-

Polymorphism: The presence of multiple melting peaks or other transitions can indicate different crystalline forms.[8]

-

Purity: Impurities typically cause a broadening and depression of the melting peak.[8][16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][9] This technique is the definitive method for determining thermal stability and decomposition temperature.[17] A TGA curve plots mass percentage against temperature. A sharp drop in mass indicates decomposition, evaporation of volatiles, or dehydration.[18] TGA is critical for identifying the temperature at which the material begins to chemically degrade, a limit that must be respected during all manufacturing and storage processes.[6][9]

Hot Stage Microscopy (HSM)

HSM combines a polarized light microscope with a programmable heating stage, allowing for the direct visual observation of a sample as it is heated.[11][19][20] This technique provides invaluable qualitative confirmation of the data obtained from DSC and TGA.[10][11][12] With HSM, one can directly observe:

-

Changes in crystal morphology or color.

-

The distinction between a true melt and a decomposition event that might appear similar in a DSC thermogram.[12]

Integrated Experimental Workflow

The synergy between DSC, TGA, and HSM forms a self-validating workflow. DSC quantifies the thermal event (melting), TGA defines the upper limit of thermal stability, and HSM provides visual confirmation of the nature of these events.

Caption: Integrated workflow for thermal analysis.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(2,2-difluoroethoxy)aniline HCl into a standard aluminum DSC pan. Crimp a lid onto the pan. Prepare an identical empty pan to serve as the reference.

-

Instrument Parameters: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Method: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min. The choice of a 10 °C/min heating rate is standard for pharmaceutical analysis, providing a good balance between resolution and experimental time.[21]

-

Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to determine the onset temperature, peak maximum temperature, and the integrated peak area (enthalpy of fusion) for any endothermic events.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Verify the mass balance accuracy using certified calibration weights and the temperature accuracy using the Curie points of appropriate magnetic standards.

-

Sample Preparation: Tare a platinum TGA pan. Place 5-10 mg of 4-(2,2-difluoroethoxy)aniline HCl into the pan.

-

Instrument Parameters: Load the sample onto the TGA balance. Purge the furnace with high-purity nitrogen at 50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

-

Thermal Method: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of any significant mass loss event, which corresponds to the decomposition temperature (Td).

Experimental Protocol: Hot Stage Microscopy (HSM)

-

Instrument Setup: Calibrate the hot stage using certified melting point standards.

-

Sample Preparation: Place a small amount (<1 mg) of the crystalline powder onto a clean microscope slide and cover with a coverslip.

-

Microscope and Lighting: Place the slide on the hot stage. Using polarized light, focus on the crystals. The use of polarized light helps to observe birefringence, a characteristic of crystalline materials.[19]

-

Thermal Method: Program the hot stage to heat from 30 °C to 230 °C at a rate of 10 °C/min.

-

Data Acquisition: Record video and capture high-resolution images of the sample throughout the heating process, paying close attention to the temperature range identified by the DSC analysis. Note the temperatures at which any visual changes occur (e.g., crystal movement, melting, color change, gas evolution).

Hypothetical Data and Interpretation

The following tables summarize plausible, representative data for 4-(2,2-difluoroethoxy)aniline HCl based on this analytical workflow.

Table 1: DSC Instrument Parameters and Hypothetical Results

| Parameter | Value | Justification |

|---|---|---|

| Sample Mass | 3.52 mg | Within the optimal 2-5 mg range for good signal without thermal lag. |

| Heating Rate | 10 °C/min | Standard rate for balancing resolution and throughput.[21] |

| Purge Gas | Nitrogen (50 mL/min) | Prevents thermo-oxidative degradation. |

| Melting Onset (Tonset) | 210.5 °C | Represents the initiation of the melting transition. |

| Melting Peak (Tpeak) | 212.8 °C | The temperature of maximum heat absorption during melting. |

| Enthalpy of Fusion (ΔHf) | 115.2 J/g | Indicates the energy required to melt the crystalline structure. |

Table 2: TGA Instrument Parameters and Hypothetical Results

| Parameter | Value | Justification |

|---|---|---|

| Sample Mass | 7.81 mg | Sufficient mass for high-precision weight loss detection. |

| Heating Rate | 10 °C/min | Consistent with the DSC method for data correlation. |

| Purge Gas | Nitrogen (50 mL/min) | Provides an inert atmosphere to study intrinsic thermal stability. |

| Decomposition Onset (Td) | ~245 °C | The temperature at which significant mass loss begins. |

HSM Observations Summary:

-

Ambient to 209 °C: Crystalline solid remains stable with no visible changes.

-

210 °C - 213 °C: Rapid melting is observed, with the disappearance of birefringence, confirming a melt transition. The liquid appears clear and colorless.

-

Above 215 °C: The melt remains a clear liquid with no signs of charring or gas evolution in this temperature range.

The combined data strongly indicate that 4-(2,2-difluoroethoxy)aniline HCl has a sharp melting point around 211-213 °C and is thermally stable up to approximately 245 °C, providing a safe processing window of over 30 °C above its melting point.

Implications for Drug Development

The relationship between the determined thermal properties and key pharmaceutical development stages is critical.

Caption: Impact of thermal properties on development.

-

Manufacturing: The decomposition temperature of ~245 °C establishes a critical process parameter. All manufacturing steps, such as drying, must be maintained well below this temperature to prevent the formation of degradation products.[6][9]

-

Formulation: The high melting point suggests the compound is a stable crystalline solid at room temperature. Knowledge of the melting point is essential if advanced formulation techniques like hot-melt extrusion are considered, as it defines the lower boundary for processing temperature.

-

Stability and Storage: The significant gap between the melting point and decomposition temperature indicates good intrinsic thermal stability.[7] This data is foundational for designing accelerated stability studies according to ICH guidelines, helping to predict shelf-life and establish appropriate storage conditions.[1][22]

Conclusion

This technical guide has established a comprehensive, multi-technique methodology for the definitive characterization of the melting point and thermal stability of 4-(2,2-difluoroethoxy)aniline HCl. By integrating the quantitative data from Differential Scanning Calorimetry and Thermogravimetric Analysis with the qualitative, visual evidence from Hot Stage Microscopy, a robust and reliable thermal profile can be generated. The resulting data—a sharp melting point around 212 °C and a decomposition onset near 245 °C—are critical quality attributes that provide essential, actionable insights for drug development professionals, ensuring the quality, safety, and stability of potential future medicines.

References

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM. [Link]

-

DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Blue Scientific. [Link]

-

Censi, R., & Di Martino, P. (2012, March 1). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. [Link]

-

Skelton, K., & Toth, S. (1998). The evolution of hot-stage microscopy to aid solid-state characterizations of pharmaceutical solids. Thermochimica Acta. [Link]

-

ICH Q6A – ICH Guideline for Specifications. (n.d.). Scribd. [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). ResolveMass Laboratories Inc.[Link]

-

ICH Q6A, Q8 & Q9 Compliance. (n.d.). ParticleTech. [Link]

-

ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). EPM Magazine. [Link]

-

Al-Obaidi, H., & Buckton, G. (2010). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research. [Link]

-

ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency. [Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (n.d.). GMP Compliance. [Link]

-

Rawat, A., & Shankarrao, S. (2020, June 16). Hot stage microscopy and its applications in pharmaceutical characterization. Future Journal of Pharmaceutical Sciences. [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.[Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical. [Link]

-

Differential Scanning Calorimetry Principle & Applications. (2025, August 30). Bestech Australia. [Link]

-

Thermal Analysis of Pharmaceuticals. (n.d.). Henven. [Link]

-

Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. (2025, May 7). Hitachi High-Tech. [Link]

-

Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

-

Wesolowski, M., & Rojek, B. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research. [Link]

-

Pharmaceutical Testing: Thermal Analysis and Calorimetry. (n.d.). Setaram. [Link]

-

Gawaad, J., et al. (2020, June 2). Hot stage microscopy and its applications in pharmaceutical characterization. Future Journal of Pharmaceutical Sciences. [Link]

-

TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 5. cn-henven.com [cn-henven.com]

- 6. veeprho.com [veeprho.com]

- 7. Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM [setaramsolutions.com]

- 8. quercus.be [quercus.be]

- 9. resolvemass.ca [resolvemass.ca]

- 10. cbd.int [cbd.int]

- 11. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. qualitest.ae [qualitest.ae]

- 14. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. skztester.com [skztester.com]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. youtube.com [youtube.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. measurlabs.com [measurlabs.com]

- 21. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. particle.dk [particle.dk]

Methodological & Application

Application Note: Synthesis Protocols Using 4-(2,2-Difluoroethoxy)aniline Hydrochloride

Executive Summary

The incorporation of fluorinated motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 4-(2,2-Difluoroethoxy)aniline hydrochloride (CAS: 1431965-53-5) is a highly versatile, commercially available building block frequently employed in the synthesis of kinase inhibitors.

This application note provides detailed, self-validating protocols for utilizing this reagent in two foundational medicinal chemistry workflows: the synthesis of 2-aminopyrimidine scaffolds via Nucleophilic Aromatic Substitution (SNAr) and the generation of diaryl ureas via isocyanate addition.

Physicochemical & Mechanistic Profiling

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

-

Rationale for the Hydrochloride Salt : Free anilines containing electron-donating ether linkages are prone to rapid air oxidation, leading to batch darkening and degradation. The hydrochloride salt form ensures long-term bench stability, crystallinity, and precise stoichiometric weighing. However, it mandates the use of an auxiliary base in situ to liberate the active nucleophile.

-

Electronic Effects of the Difluoroethoxy Group : The

moiety presents a fascinating electronic dichotomy. The oxygen atom donates electron density into the aromatic ring via resonance (

Synthetic Workflow

Divergent synthetic workflows for 4-(2,2-difluoroethoxy)aniline hydrochloride.

Protocol A: SNAr Synthesis of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine motif is a privileged pharmacophore in ATP-competitive kinase inhibitors. The SNAr reaction at the C2 position of a pyrimidine is notoriously sluggish compared to the C4 position due to reduced electrophilicity .

Mechanistic Rationale

To overcome the high activation energy barrier, this protocol utilizes n-Butanol (n-BuOH) as the solvent. As a protic solvent, n-BuOH hydrogen-bonds with the pyrimidine nitrogen atoms, increasing the electrophilicity of the C2 carbon. Its high boiling point (117 °C) allows for the necessary thermal driving force. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the pyrimidine electrophile.

Step-by-Step Methodology

-

Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2,2-difluoroethoxy)aniline hydrochloride (1.0 mmol, 209.6 mg) and the desired 2-chloro-4-substituted pyrimidine (1.05 mmol).

-

Solvent & Base Addition : Suspend the solids in anhydrous n-BuOH (10 mL). Add DIPEA (3.0 mmol, 522 µL) dropwise at room temperature. The suspension will typically clear as the free aniline is liberated.

-

Reaction Execution : Attach a reflux condenser and heat the reaction mixture to 95–100 °C in an oil bath under an inert nitrogen atmosphere. Stir vigorously for 12–18 hours. Monitor progression via LC-MS or TLC (typically 1:1 EtOAc:Hexanes).

-

Workup : Once the starting material is consumed, cool the mixture to room temperature. Concentrate the reaction under reduced pressure to remove the majority of the n-BuOH.

-

Extraction : Partition the resulting crude residue between Ethyl Acetate (30 mL) and saturated aqueous

(20 mL). Extract the aqueous layer with an additional 20 mL of EtOAc. -

Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc) to yield the pure 2-aminopyrimidine derivative.

Protocol B: Synthesis of Diaryl Urea Kinase Inhibitors

Diaryl ureas (e.g., Sorafenib derivatives) are highly effective at stabilizing the "DFG-out" inactive conformation of kinases. They are synthesized rapidly and cleanly via the nucleophilic addition of anilines to aryl isocyanates .

Mechanistic Rationale

Isocyanates are highly reactive electrophiles but are exceptionally moisture-sensitive, rapidly degrading into symmetric ureas in the presence of water. Therefore, anhydrous Dichloromethane (DCM) is the optimal solvent. Because the isocyanate carbon is highly electrophilic, the reaction proceeds smoothly at room temperature. Triethylamine (TEA) is sufficient here to neutralize the HCl salt, as there is no risk of TEA outcompeting the aniline for the isocyanate under these conditions.

Step-by-Step Methodology

-

Preparation : In a flame-dried 25 mL flask under argon, suspend 4-(2,2-difluoroethoxy)aniline hydrochloride (1.0 mmol, 209.6 mg) in anhydrous DCM (8 mL).

-

Neutralization : Add TEA (1.5 mmol, 210 µL) and stir for 10 minutes at room temperature to ensure complete dissolution and liberation of the free base.

-

Electrophile Addition : Dissolve the target aryl isocyanate (1.05 mmol) in anhydrous DCM (2 mL). Add this solution dropwise to the aniline mixture over 5 minutes.

-

Reaction Execution : Stir the reaction at 20–25 °C. The reaction is typically complete within 2–4 hours. Self-Validating Observation: As the diaryl urea forms, it often precipitates out of the DCM solution as a dense white or off-white solid due to strong intermolecular hydrogen bonding.

-

Isolation : If precipitation is complete, isolate the product directly via vacuum filtration, washing the filter cake with cold DCM (5 mL) and Hexanes (10 mL).

-

Alternative Workup : If the product remains in solution, quench with water (10 mL), separate the organic layer, dry over

, concentrate, and triturate the residue with diethyl ether or hexanes to afford the pure diaryl urea.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes for both protocols, allowing for rapid experimental planning and comparison.

| Parameter | Protocol A: SNAr (2-Aminopyrimidines) | Protocol B: Diaryl Ureas |

| Electrophile | 2-Chloro-4-substituted pyrimidine | Aryl isocyanate |

| Solvent | n-Butanol (n-BuOH) | Dichloromethane (DCM) |

| Base | DIPEA (3.0 eq) | Triethylamine (TEA) (1.5 eq) |

| Temperature | 95–100 °C (Reflux) | 20–25 °C (Room Temp) |

| Reaction Time | 12–18 hours | 2–4 hours |

| Expected Yield | 65–80% | 85–95% |

| Primary Purification | Silica gel chromatography | Direct precipitation & filtration |

| Critical Variable | Thermal energy to overcome C2 barrier | Strict anhydrous conditions |

References

-

Title : A “Catch React Release” Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base Source : Organic Letters, American Chemical Society (2012). URL :[Link]

-

Title : A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source : Journal of Chemical Research, SAGE Publications (2013). URL :[Link]

Application Note: Optimizing Kinase Inhibitors with 4-(2,2-Difluoroethoxy)aniline HCl

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic integration of 4-(2,2-difluoroethoxy)aniline HCl as a high-value building block for optimizing Type I and Type II kinase inhibitors.[1]

Executive Summary & Medicinal Chemistry Rationale

The integration of fluorine into kinase inhibitor scaffolds is a proven strategy to modulate physicochemical properties without significantly altering steric volume. 4-(2,2-difluoroethoxy)aniline HCl (CAS: 1431965-53-5) serves as a critical bioisostere for the classic 4-methoxyaniline or 4-ethoxyaniline moieties found in inhibitors like Gefitinib , Erlotinib , and Vandetanib .[1]

The "Difluoroethoxy Effect" in SAR

Replacing a methoxy (

-

Metabolic Blockade: The electron-withdrawing fluorine atoms deactivate the ether oxygen and the adjacent methylene group, significantly reducing susceptibility to CYP450-mediated O-dealkylation .[1] This extends the in vivo half-life (

).[1] -

Lipophilicity Modulation: The moiety increases LogD moderately compared to a methoxy group, improving membrane permeability while avoiding the excessive lipophilicity associated with trifluoromethoxy (

) groups. -

Weak Hydrogen Bond Donor: Unlike the chemically inert

, the terminal proton in the

Structural Comparison

| Property | Methoxy ( | Ethoxy ( | 2,2-Difluoroethoxy ( |

| Metabolic Stability | Low (Labile) | Moderate | High (Blocked) |

| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Weakly Withdrawing (-I) |

| Steric Bulk | Small | Medium | Medium |

| Lipophilicity ( | -0.02 | 0.38 | ~0.5 - 0.7 |

Chemical Properties & Handling[1]

-

Compound Name: 4-(2,2-difluoroethoxy)aniline hydrochloride[1][2][3]

-

Appearance: Off-white to pale brown solid[1]

-

Solubility: Soluble in DMSO, Methanol, Water (moderate).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Safety Precaution: Anilines are potential genotoxins. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses). Avoid dust formation.

Experimental Protocol: Synthesis of a VEGFR/EGFR Inhibitor Analog

This protocol describes the coupling of 4-(2,2-difluoroethoxy)aniline HCl with a 4-chloroquinazoline scaffold (a common kinase core) via Nucleophilic Aromatic Substitution (

Workflow Diagram

Caption: Step-by-step synthetic workflow for coupling the difluoroethoxy-aniline building block to a quinazoline core.

Step-by-Step Procedure

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)[1]

-

4-(2,2-difluoroethoxy)aniline HCl (1.1 eq)[1]

-

Isopropanol (iPrOH) (anhydrous)[1]

-

Triethylamine (

) (Optional, if free-basing is needed in situ, though HCl salt often catalyzes the reaction in iPrOH).[1]

Execution:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224 mg) in 10 mL of isopropanol.

-

Addition: Add 4-(2,2-difluoroethoxy)aniline HCl (1.1 mmol, 230 mg) directly to the suspension.

-

Note: The acidity provided by the HCl salt typically catalyzes the

reaction at the C-4 position of the quinazoline.

-

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 4–6 hours.

-

Monitoring: Check progress via TLC (System: 5% MeOH in DCM) or LC-MS.[1] The product is usually more polar than the starting chloride.

-

-

Workup: Cool the reaction mixture to room temperature. The product should precipitate as a hydrochloride salt.

-

Filtration: Filter the precipitate using a Buchner funnel.

-

Washing: Wash the filter cake 2x with cold isopropanol (5 mL) and 2x with diethyl ether (10 mL) to remove unreacted aniline.

-

Drying: Dry the solid under high vacuum at 40°C for 12 hours.

-

Yield Calculation: Expected yield is 75–90%.

Biological Evaluation: Kinase Inhibition Assay

Once synthesized, the inhibitor must be validated. The following is a standard protocol for an ADP-Glo™ Kinase Assay (Promega) adapted for EGFR/VEGFR testing.

Assay Logic Flow

Caption: ADP-Glo assay workflow for quantifying kinase activity inhibition.

Protocol Details

-

Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform 3-fold serial dilutions to generate an 8-point dose-response curve (e.g., 10

M to 0.003 -

Enzyme Reaction:

-

Dilute EGFR or VEGFR2 enzyme to 0.2 ng/

L in 1x Kinase Buffer. -

Add 2

L of inhibitor dilution to wells. -

Add 4

L of Enzyme solution. Incubate for 10 min at RT (allows inhibitor binding). -

Add 4

L of Substrate/ATP mix (Poly-Glu-Tyr substrate + 10 -

Incubate at RT for 60 minutes.

-

-

Detection:

-

Analysis: Measure Luminescence. Calculate

using a 4-parameter logistic fit (GraphPad Prism).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Synthesis | Incomplete coupling due to steric hindrance.[1] | Switch solvent to n-Butanol or DMF and increase temp to 110°C. |

| Product Oiling Out | Impurities or solvent trapping.[1] | Triturate with Diethyl Ether or Acetonitrile to induce crystallization. |

| High | Poor solubility in assay buffer.[1] | Ensure final DMSO concentration is <1% but compound is fully soluble. Check for precipitation.[4][5] |

| Metabolic Instability | Fluorine position ineffective. | Verify the integrity of the difluoroethoxy group via 19F-NMR (-125 ppm region). |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]

-

PubChem. (n.d.).[6] Compound Summary: 4-(2,2-difluoroethoxy)aniline.[1][2][3] Retrieved from [Link]

Sources

Nucleophilic substitution reactions involving 4-(2,2-difluoroethoxy)aniline

Application Note: Nucleophilic Substitution Protocols Involving 4-(2,2-difluoroethoxy)aniline

Executive Summary